![molecular formula C11H13NO2 B170161 5-Ethoxy-3,4-dihydroisoquinolin-1(2H)-one CAS No. 129075-74-7](/img/structure/B170161.png)
5-Ethoxy-3,4-dihydroisoquinolin-1(2H)-one
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Overview
Description
5-Ethoxy-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinoline alkaloids. It is synthesized from the natural product, salsolinol, which is found in plants such as Salsola kali and Salsola tragus. The compound has attracted the attention of researchers due to its potential therapeutic properties.
Mechanism Of Action
The mechanism of action of 5-Ethoxy-3,4-dihydroisoquinolin-1(2H)-one is not yet fully understood. However, studies have suggested that the compound may act by modulating the activity of various signaling pathways in the body. These pathways include the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects
Studies have shown that 5-Ethoxy-3,4-dihydroisoquinolin-1(2H)-one exhibits various biochemical and physiological effects. These include the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. The compound has also been shown to reduce oxidative stress and inflammation in various animal models.
Advantages And Limitations For Lab Experiments
One advantage of using 5-Ethoxy-3,4-dihydroisoquinolin-1(2H)-one in lab experiments is its potential therapeutic properties. The compound may serve as a lead compound for the development of novel drugs for various diseases. However, one limitation of using the compound in lab experiments is its moderate yield, which may limit its availability for large-scale studies.
Future Directions
There are several future directions for research on 5-Ethoxy-3,4-dihydroisoquinolin-1(2H)-one. These include:
1. Further optimization of the synthesis process to improve the yield and efficiency of the process.
2. Investigation of the mechanism of action of the compound to better understand its therapeutic properties.
3. Evaluation of the compound's efficacy in animal models of various diseases.
4. Development of novel drugs based on the structure of 5-Ethoxy-3,4-dihydroisoquinolin-1(2H)-one for the treatment of various diseases.
5. Investigation of the compound's potential toxicity and side effects in animal models to ensure its safety for human use.
Conclusion
5-Ethoxy-3,4-dihydroisoquinolin-1(2H)-one is a promising compound with potential therapeutic properties. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's therapeutic potential and to develop novel drugs based on its structure.
Synthesis Methods
The synthesis of 5-Ethoxy-3,4-dihydroisoquinolin-1(2H)-one involves the condensation of salsolinol with ethyl formate in the presence of an acid catalyst. The resulting product is then purified using column chromatography. The yield of the synthesis process is moderate, and further optimization is required to improve the efficiency of the process.
Scientific Research Applications
Research on 5-Ethoxy-3,4-dihydroisoquinolin-1(2H)-one has primarily focused on its potential therapeutic properties. Studies have shown that the compound exhibits anti-inflammatory and antioxidant activities. These properties make it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
129075-74-7 |
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Product Name |
5-Ethoxy-3,4-dihydroisoquinolin-1(2H)-one |
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-ethoxy-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H13NO2/c1-2-14-10-5-3-4-9-8(10)6-7-12-11(9)13/h3-5H,2,6-7H2,1H3,(H,12,13) |
InChI Key |
AZBGAKGBBACRFE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC2=C1CCNC2=O |
Canonical SMILES |
CCOC1=CC=CC2=C1CCNC2=O |
synonyms |
5-Ethoxy-3,4-dihydroisoquinolin-1(2H)-one |
Origin of Product |
United States |
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